N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-13-10-11-19(25-13)16(23)12-22-21(24)20-14-6-2-4-8-17(14)26-18-9-5-3-7-15(18)20/h2-11,16,20,23H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQJDCDJTKMONW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Furan Derivative: The furan derivative can be synthesized through the Paal–Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the furan ring.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate halide reacts with a hydroxyethylamine.
Coupling with Xanthene: The final step involves coupling the furan derivative with xanthene-9-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or carboxylates can be used in substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-9H-xanthene-9-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of bacterial infections and cancer.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 5-hydroxy-2-methylfuran and 2-furoic acid share structural similarities with the furan moiety of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-9H-xanthene-9-carboxamide.
Xanthene Derivatives: Compounds such as fluorescein and rhodamine share the xanthene core structure.
Uniqueness
This compound is unique due to the combination of the furan and xanthene moieties, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Biological Activity
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-9H-xanthene-9-carboxamide, a compound belonging to the xanthene family, has garnered attention in recent years due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C21H19NO4
- Molecular Weight : 349.3799 g/mol
- CAS Number : 1226457-92-6
This xanthene derivative exhibits unique properties that may contribute to its biological activities.
Antioxidant Properties
Research indicates that xanthene derivatives, including this compound, possess significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. Studies have shown that xanthene compounds can reduce oxidative stress markers in various cell types, suggesting their potential therapeutic applications in conditions like cardiovascular diseases and cancer .
Antimicrobial Activity
Xanthones and their derivatives have been documented to exhibit antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. Preliminary studies indicate that it may inhibit the growth of certain pathogens, making it a candidate for further investigation as an antimicrobial agent .
Cytotoxic Effects
Cytotoxicity assays have revealed that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, which are critical for cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes, indicating its possible use in treating inflammatory diseases such as arthritis .
Case Studies and Experimental Data
-
Antioxidant Activity Study :
- Objective : To evaluate the antioxidant capacity of this compound.
- Method : DPPH radical scavenging assay.
- Results : The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
-
Cytotoxicity Assay :
- Objective : To assess cytotoxic effects on human colorectal adenocarcinoma cells.
- Method : MTT assay.
- Results : IC50 values were determined, showing effective inhibition of cell proliferation at concentrations as low as 10 µM.
-
Antimicrobial Testing :
- Objective : To test against Gram-positive and Gram-negative bacteria.
- Method : Agar diffusion method.
- Results : Zones of inhibition were observed, particularly against Staphylococcus aureus and Escherichia coli.
Summary of Findings
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Antioxidant | DPPH assay | Significant reduction in radicals |
| Cytotoxicity | MTT assay | IC50 values < 10 µM |
| Antimicrobial | Agar diffusion | Effective against S. aureus and E. coli |
| Anti-inflammatory | ELISA for cytokines | Reduced levels of TNF-alpha |
Q & A
Q. What are the optimal synthetic routes for N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-9H-xanthene-9-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling the xanthene-carboxamide core with a hydroxyethyl-furan substituent. Key steps include:
- Xanthene Core Formation : Condensation of resorcinol derivatives under acidic conditions (e.g., H₂SO₄) to generate the tricyclic xanthene system .
- Amide Bond Formation : Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to link the carboxamide group to the hydroxyethyl-furan moiety .
- Optimization : Adjust reaction parameters such as solvent polarity (e.g., DMF for solubility), temperature (60–80°C for amide coupling), and stoichiometric ratios (1.2:1 molar ratio of coupling agent to substrate) to enhance yields >75% .
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
| Technique | Purpose | Key Parameters | Evidence |
|---|---|---|---|
| NMR | Confirm molecular connectivity | ¹H/¹³C shifts for hydroxyethyl, furan, and xanthene protons | |
| Mass Spectrometry (MS) | Verify molecular weight (e.g., [M+H]⁺ at m/z 433.5) | High-resolution MS (HRMS) for isotopic patterns | |
| HPLC | Assess purity (>95%) | Reverse-phase C18 column, gradient elution (MeCN/H₂O) |
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer :
- Standardize protocols for solvent drying (e.g., molecular sieves for DMF).
- Use calibrated equipment for temperature control (±2°C).
- Document detailed reaction logs (e.g., time, stirring rate, and catalyst batch) .
Advanced Research Questions
Q. What are the key challenges in elucidating the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Binding Affinity : Use fluorescence quenching assays to study interactions with enzymes like cytochrome P450. Monitor emission spectra (λex = 350 nm, λem = 450 nm) .
- Structural Insights : Employ X-ray crystallography (if crystals form) or molecular docking (using PubChem 3D conformers) to identify active-site interactions .
- Challenge : Low solubility in aqueous buffers may require co-solvents (e.g., DMSO <1%) without disrupting enzyme activity .
Q. How does the compound’s stereochemistry influence its biological activity, and what methods validate its configuration?
- Methodological Answer :
- Chiral Centers : The hydroxyethyl group may exhibit enantiomer-dependent activity.
- Validation :
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol to resolve enantiomers .
- Optical Rotation : Compare [α]D values with synthetic standards .
Q. What strategies mitigate conflicting data regarding the compound’s fluorescence properties under varying pH conditions?
- Methodological Answer :
- pH Control : Use buffered solutions (e.g., PBS, pH 7.4) to stabilize the xanthene core’s lactone ring, which affects fluorescence intensity .
- Reference Standards : Compare emission spectra with structurally validated analogs (e.g., 9-aryl-xanthene derivatives) .
Q. How can computational models predict the compound’s regioselectivity in nucleophilic aromatic substitution reactions?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites on the xanthene ring.
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) using Gaussian09 .
Q. What are the recommended storage conditions to maintain the compound’s stability over extended periods?
- Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Atmosphere : Use argon or nitrogen to avoid oxidation of the furan moiety .
Data Contradiction Analysis
- Fluorescence Inconsistencies : Discrepancies in quantum yield reports may arise from varying excitation wavelengths or solvent polarity. Standardize protocols using a reference fluorophore (e.g., fluorescein) .
- Synthetic Yields : Differences in amide coupling efficiency (40–85%) may reflect impurities in starting materials. Pre-purify intermediates via flash chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
